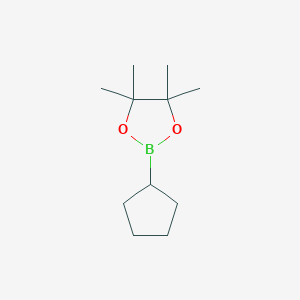![molecular formula C14H17ClN2O6S B3178665 Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 701210-22-2](/img/structure/B3178665.png)
Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-
Vue d'ensemble
Description
Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino], is a naturally occurring organic compound that is found in many organisms, including humans. It is also known as caproic acid, and is a saturated fatty acid found in the form of a white, crystalline solid. Hexanoic acid has a wide range of applications in the fields of science and medicine, and has been studied extensively in recent years.
Applications De Recherche Scientifique
Hexanoic acid has been studied extensively in recent years for its potential applications in the fields of science and medicine. It has been used as a reagent in various chemical reactions, and has also been used as a substrate for enzyme-catalyzed reactions. In addition, hexanoic acid has been studied for its potential use in the development of new drugs and other therapeutic agents.
Mécanisme D'action
Hexanoic acid is known to interact with various biological molecules, including proteins, DNA, and other small molecules. It has been shown to bind to a variety of cellular targets, and can modulate the activity of these targets. For example, hexanoic acid has been shown to modulate the activity of enzymes involved in the biosynthesis of fatty acids, and has also been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
Hexanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-microbial properties, and has been used in the treatment of various infectious diseases. In addition, hexanoic acid has been shown to have anti-oxidant and anti-cancer effects, and has been studied for its potential use in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Hexanoic acid is a relatively inexpensive and easily accessible compound, making it a popular choice for laboratory experiments. It is also relatively stable in a variety of conditions, and is not prone to degradation or oxidation. However, hexanoic acid can be toxic in high concentrations, and should be handled with care.
Orientations Futures
Hexanoic acid is an important compound with many potential applications in the fields of science and medicine. Future research should focus on understanding its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies should explore the potential of hexanoic acid as an anti-cancer agent, as well as its potential use in the development of new drugs. Additionally, further research should focus on the development of new methods for synthesizing hexanoic acid, as well as its potential use in the development of new materials.
Propriétés
IUPAC Name |
6-[[2-[(4-chlorophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O6S/c15-10-5-7-11(8-6-10)24(22,23)17-14(21)13(20)16-9-3-1-2-4-12(18)19/h5-8H,1-4,9H2,(H,16,20)(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZMDCNGTXXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478021 | |
| Record name | Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701210-22-2 | |
| Record name | Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178603.png)
![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)





